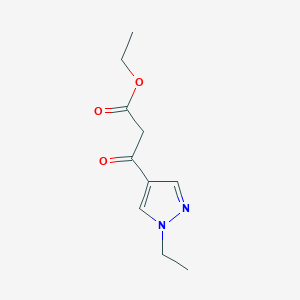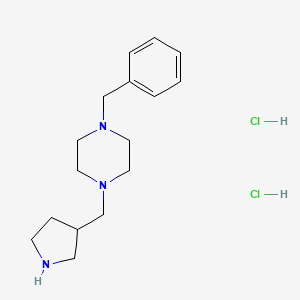
1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride
Descripción general
Descripción
“1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C16H26ClN3 and a molecular weight of 295.86 . It is used as a reference material for forensic laboratories .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride” can be represented by the SMILES stringCl.Cl.Cl.CN1CCN (CC1)C2CCNC2 . The InChI key is IVMWYPBOTNWLLF-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Potential as ACAT Inhibitor for Cholesterol Management
Compounds structurally related to 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), with one study highlighting the discovery of an aqueous-soluble potent inhibitor that exhibits selectivity for human ACAT-1 over ACAT-2. This selectivity is crucial for the treatment of diseases involving ACAT-1 overexpression, suggesting potential applications in managing cholesterol-related conditions (Shibuya et al., 2018).
Anticonvulsant Activity
Research into 1,3-substituted pyrrolidine-2,5-dione derivatives, a class including similar piperazine compounds, has shown promising anticonvulsant activities. These compounds were evaluated using acute models of seizures in mice, with some displaying more beneficial protective indices than well-known antiepileptic drugs. This suggests their potential utility in developing new treatments for epilepsy (Rybka et al., 2017).
Antipsychotic Agents Development
Another study focused on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. By modifying the structure to enhance interaction with dopamine and serotonin receptors, compounds showed in vivo activities comparable to established antipsychotics, with less activity in models predictive of extrapyramidal side effects. This research direction indicates the role similar compounds might play in developing new antipsychotic medications with reduced side effects (Norman et al., 1996).
Propiedades
IUPAC Name |
1-benzyl-4-(pyrrolidin-3-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)13-18-8-10-19(11-9-18)14-16-6-7-17-12-16;;/h1-5,16-17H,6-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSWAWCXPUWEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



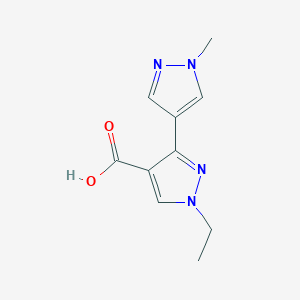
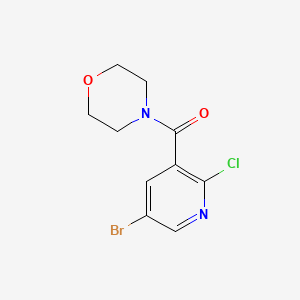
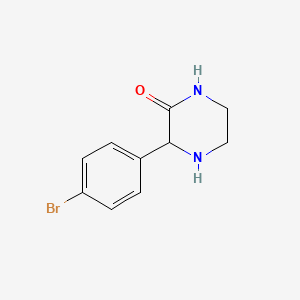

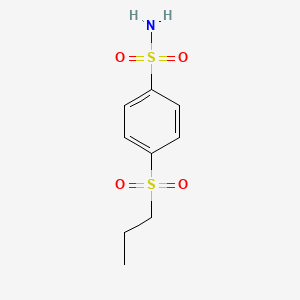
![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1527357.png)
![2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol](/img/structure/B1527359.png)
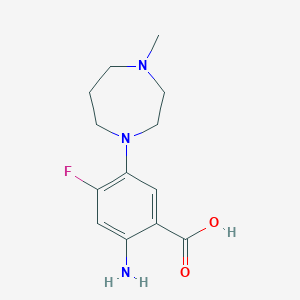
![[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine](/img/structure/B1527361.png)
![[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride](/img/structure/B1527362.png)

![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)
![2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1527368.png)
